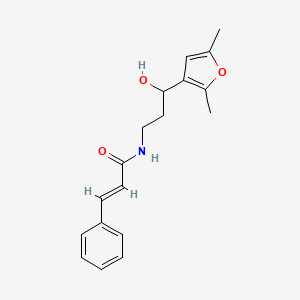

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBCRHVBAKEJFS-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation Route

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with appropriately functionalized amines. This approach follows a general amide coupling strategy which can be achieved through several methods:

Method A: Using Acid Chloride Intermediates

This two-step protocol initially converts cinnamic acid to cinnamoyl chloride using thionyl chloride or oxalyl chloride, followed by nucleophilic attack by 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine:

- Cinnamic acid is treated with thionyl chloride in dichloromethane at 0-5°C

- The resulting cinnamoyl chloride is reacted with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in the presence of a base (typically triethylamine) in an appropriate solvent system

Method B: Coupling Reagent-Mediated Synthesis

This alternative approach utilizes coupling reagents to activate cinnamic acid for direct reaction with the amine:

Preparation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine

A critical component of this synthesis is preparing the key amine intermediate:

- 2,5-Dimethylfuran undergoes C-3 alkylation with epichlorohydrin to yield 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylchloride

- Subsequent treatment with ammonia (or potassium phthalimide followed by hydrazine hydrolysis) yields the desired amine

The reaction conditions typically involve Lewis acid catalysts like aluminum chloride to facilitate the alkylation step.

Multi-Step Synthetic Strategies

Furan Ring Construction Approach

This approach involves building the 2,5-dimethylfuran moiety onto a pre-formed cinnamamide derivative:

Step 1: Preparation of N-(3-oxopropyl)cinnamamide

- Acrolein is treated with benzylamine to form N-benzyl-3-aminopropanal

- This intermediate undergoes acylation with cinnamoyl chloride

- Debenzylation yields N-(3-oxopropyl)cinnamamide

Step 2: Furan Formation

- The aldehyde undergoes condensation with 2,3-butanedione using acid catalysis

- Cyclization forms the 2,5-dimethylfuran-3-yl moiety

- Reduction of the resulting ketone provides the desired hydroxyl group

Convergent Synthesis Strategy

An efficient convergent approach involves separately preparing the furan and cinnamamide portions before joining them:

- 2,5-Dimethylfuran-3-carboxaldehyde undergoes allylation to form 1-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol

- Hydroboration-oxidation yields 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropanol

- The alcohol is converted to an amine via various methods (e.g., mesylation, azide formation, reduction)

- The resulting amine is coupled with cinnamic acid using standard amide coupling protocols

This strategy offers the advantage of flexibility in modifying either portion of the molecule.

Modern Catalytic Methods

Palladium-Catalyzed Coupling Approaches

Recent advances in catalytic chemistry have enabled more efficient routes to complex molecules:

Method A: Cross-Coupling Based Synthesis

This approach utilizes palladium-catalyzed reactions to form key carbon-carbon bonds:

- 3-Bromo-2,5-dimethylfuran undergoes Heck coupling with allyl alcohol to form 3-(2,5-dimethylfuran-3-yl)prop-2-en-1-ol

- Stereoselective hydration provides 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropanol

- Conversion to the amine followed by amide coupling completes the synthesis

Method B: Sequential C-H Activation

This more direct approach uses C-H activation strategies:

- 2,5-Dimethylfuran undergoes C-3 selective C-H activation with palladium catalysts

- Direct coupling with appropriately functionalized epoxides

- Ring opening with amine nucleophiles followed by coupling with cinnamic acid

Flow Chemistry Adaptations

Continuous flow processes offer advantages for the preparation of this compound:

- In-line generation of reactive intermediates (e.g., cinnamoyl chloride)

- Controlled addition and mixing parameters to improve yield and purity

- Precise temperature control for stereoselective transformations

This approach is particularly beneficial for scale-up and has been demonstrated to reduce reaction times from hours to minutes.

One-Pot Multicomponent Approaches

Three-Component Coupling Strategy

A streamlined approach involves the simultaneous reaction of:

- 2,5-Dimethylfuran

- Epoxypropanal

- Cinnamamide or cinnamic acid derivatives

This one-pot methodology requires careful optimization of reaction conditions but can significantly reduce overall synthesis time and improve yields by avoiding isolation of intermediates.

Catalyst and Conditions Optimization

Table 1 presents a comparative analysis of different catalytic systems for the key amide coupling step:

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages/Limitations |

|---|---|---|---|---|---|

| EDC/HOBt | DCM | 20-25 | 12 | 72 | Mild conditions, simple purification |

| DCC/DMAP | DCM | 20-25 | 8 | 68 | Effective but produces DCU byproduct |

| HATU/DIPEA | DMF | 20-25 | 6 | 82 | High yield, expensive reagents |

| PyBOP/DIPEA | DMF | 20-25 | 8 | 75 | Good balance of cost and efficiency |

| T3P | EtOAc | 50 | 4 | 78 | Water-soluble byproducts, scalable |

| SOCl₂ then TEA | DCM | 0-25 | 3+1 | 65 | Two-step, potentially higher impurity profile |

Regioselective and Stereoselective Considerations

Control of Stereochemistry at the Hydroxyl Position

The hydroxyl group at the propyl linker represents a stereogenic center that can be controlled through:

- Asymmetric reduction techniques using chiral catalysts

- Biocatalytic approaches using ketoreductases

- Chiral auxiliary methods

Regioselectivity in Furan Functionalization

The preparation of the 2,5-dimethylfuran-3-yl moiety requires control of regioselectivity:

- Electronic effects direct electrophilic substitution to the C-3 position

- Directed metalation techniques can be employed for selective functionalization

- Protecting group strategies can enhance selectivity by blocking undesired reaction sites

Practical Synthesis Procedures

Optimized Laboratory-Scale Synthesis

Procedure A: Two-Step Sequence via Amino Alcohol

This procedure represents a practical laboratory-scale synthesis:

Step 1: Preparation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine

- To a solution of 2,5-dimethylfuran (9.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL) cooled to -10°C, add aluminum chloride (14.0 g, 0.105 mol) portionwise.

- Add epichlorohydrin (9.25 g, 0.1 mol) dropwise over 30 minutes while maintaining the temperature below -5°C.

- Allow the reaction to warm to room temperature and stir for 4 hours.

- Quench carefully with ice water (100 mL) and separate the organic layer.

- Extract the aqueous phase with dichloromethane (3 × 50 mL).

- Combine organic phases, dry over sodium sulfate, filter, and concentrate.

- The resulting 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl chloride is dissolved in DMF (100 mL) and treated with sodium azide (9.75 g, 0.15 mol).

- Heat at 80°C for 6 hours, then cool and dilute with ethyl acetate (200 mL).

- Wash with water (3 × 100 mL), dry, and concentrate.

- Reduce the azide with triphenylphosphine in THF/water or by catalytic hydrogenation to yield the amine.

Step 2: Amide Coupling

- To a solution of cinnamic acid (7.4 g, 0.05 mol) in dichloromethane (100 mL), add EDC (10.5 g, 0.055 mol) and HOBt (7.4 g, 0.055 mol).

- Stir for 30 minutes at room temperature.

- Add the amine from Step 1 (8.5 g, 0.05 mol) and triethylamine (7.6 mL, 0.055 mol).

- Stir overnight at room temperature.

- Wash with 1M HCl, saturated sodium bicarbonate, and brine.

- Dry over sodium sulfate, filter, concentrate, and purify by column chromatography or recrystallization.

Purification and Characterization

The purification of this compound is typically achieved through:

- Column chromatography (optimal solvent system: ethyl acetate/hexanes 1:3 to 1:1)

- Recrystallization from ethanol/water or ethyl acetate/hexanes

- Characterization using NMR spectroscopy shows distinctive signals:

Comparative Analysis of Synthetic Routes

Table 2 provides a comprehensive comparison of different synthetic routes:

| Synthetic Route | Steps | Overall Yield (%) | Reagent Cost | Purification Complexity | Scalability |

|---|---|---|---|---|---|

| Direct Amidation (Acid Chloride) | 3-4 | 40-55 | Moderate | Moderate | Good |

| Direct Amidation (Coupling Reagents) | 3-4 | 50-65 | High | Low | Good |

| Furan Ring Construction | 5-6 | 25-35 | Low | High | Poor |

| Convergent Synthesis | 5-7 | 30-45 | Moderate | Moderate | Moderate |

| Palladium-Catalyzed Approaches | 4-5 | 45-60 | High | Moderate | Moderate |

| Multicomponent One-Pot Approach | 2-3 | 40-50 | Moderate | High | Limited |

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

Substitution: The hydroxypropyl group can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted hydroxypropyl derivatives.

Scientific Research Applications

1.1. Cholinesterase Inhibition

Cinnamic acid derivatives, including compounds similar to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide, have been investigated for their ability to inhibit cholinesterase enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle function. Inhibition of cholinesterase is a promising strategy for treating Alzheimer's disease.

Case Study:

A study demonstrated that certain cinnamic acid derivatives exhibited significant cholinesterase inhibitory activity, with IC50 values as low as 2.6 μM for butyrylcholinesterase (BuChE) and 8.6 nM for human acetylcholinesterase (AChE) . The multifunctional nature of these compounds suggests that they may also provide neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer's pathology.

2.1. Neuroprotection Against Oxidative Stress

The ability of this compound to protect neuronal cells from oxidative stress is another area of interest. Oxidative stress contributes significantly to neurodegenerative diseases.

Research Findings:

In vitro studies have indicated that cinnamic acid derivatives can scavenge reactive oxygen species (ROS) and reduce inflammation in neuronal cells, thereby offering neuroprotective benefits . Such properties are essential for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.

3.1. Modulation of Immune Responses

Recent research has highlighted the potential of cinnamamide derivatives in modulating immune responses, particularly in inflammatory conditions.

Case Study:

A derivative similar to this compound demonstrated immunomodulatory effects during experimental malaria in mice. Treatment resulted in reduced brain and lung inflammation and improved cognitive functions . This suggests that such compounds could be beneficial in managing severe infections and inflammatory diseases.

4.1. Antibacterial Properties

Cinnamic acid derivatives have been studied for their antibacterial properties against various pathogens.

Data Table: Antibacterial Activity of Cinnamic Acid Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-benzyl cinnamamide | V. harveyi | 1.66 mg/mL |

| N-(coumarin-3-yl)cinnamamide | E. coli | 0.75 mg/mL |

These findings indicate that derivatives like this compound may serve as lead compounds for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Compounds for Comparison :

3-Chloro-N-phenyl-phthalimide

Data Table :

Hydrogen Bonding and Crystal Packing

- The cinnamamide’s benzene ring facilitates π-π stacking, which may influence aggregation behavior.

- Pyrazole-Furan Analog (): Exhibits intermolecular O–H···N and N–H···O bonds, forming stable 2D sheets along the [010] axis.

- BK52390 : The oxazole’s electronegative N and O atoms likely participate in dipole-dipole interactions, though its crystal structure is unreported.

Pharmacological and Physicochemical Properties

- Bioactivity :

- The target compound’s cinnamamide group resembles cinnamon-derived metabolites with anti-inflammatory and antimicrobial effects. The dimethylfuran may improve metabolic stability compared to unsubstituted furans.

- BK52390’s oxazole ring is a common pharmacophore in antifungal and anticancer agents, suggesting divergent bioactivity .

- Solubility :

- The hydroxypropyl group in the target compound increases hydrophilicity versus BK52390’s methyl-oxazole, which is more lipophilic.

- 3-Chloro-N-phenyl-phthalimide is highly insoluble due to its rigid, planar structure, limiting its use outside polymer synthesis .

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a synthetic compound that belongs to the class of cinnamamide derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 299.4 g/mol

- CAS Number : 1421587-24-7

The compound features a furan ring, which is known for its significant biological and pharmacological properties. The presence of the hydroxyl group and the cinnamamide structure contributes to its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that cinnamamide derivatives can activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. For example, studies have shown that certain substituted N-phenyl cinnamamide derivatives exhibit potent Nrf2/ARE luciferase activity, suggesting their potential as antioxidants .

2. Anti-inflammatory Activity

Cinnamic acid derivatives, including those similar to this compound, have been evaluated for their anti-inflammatory effects. Compounds with specific substituents on the phenyl ring have demonstrated varying degrees of inhibition of NF-κB activity, which is a key regulator of inflammation .

3. Antimicrobial Activity

The antimicrobial properties of cinnamamide derivatives are well-documented. Studies have shown that compounds with furan rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates promising antimicrobial potential .

Table 1: Biological Activity of Cinnamamide Derivatives

Case Studies

- Nrf2 Activation Study : A study focused on the activation of the Nrf2 pathway by various cinnamamide derivatives found that certain substitutions significantly enhanced antioxidant activity. This suggests that modifications to the structure can lead to improved biological efficacy .

- Anti-inflammatory Mechanism : Research on cinnamic acid derivatives indicated that specific substituents could modulate NF-κB activity, highlighting the importance of structural variations in developing anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide?

- Answer : Synthesis optimization can leverage factorial design to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst concentration). For example, a 2<sup>k</sup> factorial design reduces experimental runs while identifying critical factors influencing yield . Reaction intermediates may benefit from stabilizing electron-donating groups (e.g., dimethyl substituents on the furan ring), as seen in structurally related sulfonamide compounds . Computational tools like quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

- Answer : Combine spectroscopic techniques:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C chemical shifts with similar cinnamamide derivatives (e.g., coupling constants for trans-cinnamoyl groups).

- HRMS : Confirm molecular formula (e.g., expected m/z for C20H23NO4).

- X-ray crystallography : Resolve ambiguities in hydroxylpropyl chain conformation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Answer : Prioritize assays based on structural analogs:

- Anti-inflammatory : NF-κB inhibition in RAW264.7 macrophages (see methyl trimethoxycinnamate analogs ).

- Metabolic activity : 3T3-L1 adipocyte differentiation assays for diabetes-related targets .

- Enzyme inhibition : Customize fluorogenic substrates for furan/cinnamamide-specific targets .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed reaction yields versus theoretical predictions?

- Answer : Discrepancies often arise from unaccounted steric effects or solvent interactions. Use multiscale modeling:

- Reaction path sampling : Identify low-energy pathways for hydroxypropyl-cinnamoyl coupling .

- MD simulations : Assess solvent accessibility of the furan ring’s dimethyl groups, which may hinder nucleophilic attack .

- Validate with experimental kinetic data (e.g., Arrhenius plots under varying dielectric conditions) .

Q. What strategies mitigate byproduct formation during the coupling of the cinnamoyl and hydroxypropyl-furan moieties?

- Answer :

- Activating agents : Use HATU or EDCI for efficient amide bond formation, minimizing racemization .

- Protecting groups : Temporarily block the hydroxyl group on the propyl chain with TBS-Cl to prevent side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while reducing dimerization .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

- Answer : Implement AI workflows:

- Generative models : Propose derivatives by modifying substituents on the furan or cinnamamide groups .

- QSAR models : Train on bioactivity data from PubChem analogs (e.g., IC50 values for anti-inflammatory targets) .

- Autonomous labs : Integrate robotic synthesis with real-time HPLC feedback for rapid iteration .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity results across different cell lines?

- Answer :

- Dose-response curves : Compare EC50 values in primary vs. immortalized cells (e.g., RAW264.7 vs. primary macrophages) .

- Pathway analysis : Use RNA-seq to identify cell-specific signaling cascades (e.g., MAPK vs. NF-κB dominance) .

- Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in this compound series?

- Answer :

- Multivariate analysis : PCA or PLS regression to correlate substituent properties (e.g., Hammett σ values) with bioactivity .

- Cluster analysis : Group derivatives by furan ring modifications and cinnamamide chain length to identify activity trends .

- Bootstrapping : Validate predictive power of SAR models with resampled datasets .

Tables for Key Parameters

Table 1 : Example reaction conditions for amide coupling (based on ):

| Parameter | Optimal Range |

|---|---|

| Coupling reagent | HATU (1.2 eq) |

| Solvent | DMF/CH3CN (3:1) |

| Temperature | 0–25°C |

| Reaction time | 12–24 h |

Table 2 : Computational parameters for reaction modeling (based on ):

| Method | Software/Tool | Key Output |

|---|---|---|

| DFT (B3LYP/6-31G*) | Gaussian 16 | Transition state energy |

| MD (CHARMM force field) | GROMACS | Solvent accessibility |

| QSAR | KNIME/Python | Bioactivity prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.